Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
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Overview
Description
Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
Mode of Action
Similar compounds have been shown to inhibit the c-met and vegfr-2 kinases . This suggests that Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate may interact with these targets, leading to changes in cellular signaling pathways .
Biochemical Pathways
These pathways play crucial roles in cell proliferation, survival, and angiogenesis .
Result of Action
Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are enzymes that play crucial roles in cellular signaling pathways. The compound interacts with these enzymes, potentially altering their activity and influencing biochemical reactions .
Cellular Effects
In cellular processes, this compound has shown promising antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically c-Met and VEGFR-2 proteins . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its antiproliferative activities and inhibitory effects on kinases suggest potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amidrazone with esters of fluorinated acids or activated carbonyl compounds . This method provides a quick and efficient route to the target compound starting from commercially available reagents.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often utilize batch or continuous flow processes to ensure high yields and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyridazine: Studied for its potential as a kinase inhibitor.
[1,2,4]Triazolo[4,3-a]pyrimidine: Explored for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)5-3-11-4-9-10-6(11)2-8-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISAXXINHWVINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NN=C2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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